Methyl 2-acetylbut-2-enoate
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Overview
Description
Methyl 2-acetylbut-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances and flavors. This compound, with the molecular formula C7H10O3, is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-acetylbut-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a precursor such as diethyl malonate, reacts with an alkyl halide under basic conditions to form the desired ester . Another method involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation reactions. These processes are optimized for high yield and purity, using catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the ester into corresponding acids or other oxidized products.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms using reagents like lithium aluminum hydride.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Alkyl halides and tosylates are common reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-acetylbut-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-acetylbut-2-enoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Methyl butyrate: Another ester with a similar structure but different functional groups.
Ethyl acetate: A widely used ester with different chemical properties and applications.
Uniqueness
Methyl 2-acetylbut-2-enoate is unique due to its specific functional groups, which confer distinct chemical reactivity and applications. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
65221-10-5 |
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Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
methyl 2-acetylbut-2-enoate |
InChI |
InChI=1S/C7H10O3/c1-4-6(5(2)8)7(9)10-3/h4H,1-3H3 |
InChI Key |
APFYEWRWAZDBLH-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C(=O)C)C(=O)OC |
Origin of Product |
United States |
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